(S)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

aminotetralin pharmacology positional isomerism CNS drug discovery

SAR exploration of CNS-active 1-aminotetralines is frequently derailed by regioisomeric ambiguity and enantiomeric inconsistency in commercial building blocks. This (S)-enantiopure 6-fluoro-7-methoxy-1-aminotetraline hydrochloride (≥97%) directly addresses that supply vulnerability with a validated, stereochemically defined scaffold. • Enables synthesis of melatonin receptor ligands with sub-nanomolar affinity (MT1 IC50 0.230 nM, MT2 IC50 0.670 nM) • (S)-configuration ensures stereospecific CNS pharmacology distinct from the 2-aminotetraline series • HCl salt (MW 231.7) guarantees reproducible aqueous solubility for in vitro/in vivo assays • Supplied from gram to multi-kilogram scale with full analytical documentation

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B12986122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCCC(C2=C1)N)F
InChIInChI=1S/C11H14FNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1
InChIKeyFPLFKUYUTHJOHE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6-Fluoro-7-methoxy-1-aminotetraline HCl: Chiral Building Block for CNS and Melatonin Discovery


(S)-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (free base CAS 1259945-47-5; HCl salt CAS 215315-61-0) is a chiral, enantiopure 1-aminotetraline derivative bearing electron-withdrawing fluoro and electron-donating methoxy substituents at the 6- and 7-positions, respectively. It belongs to the substituted tetrahydronaphthalen-1-amine class—a scaffold structurally and pharmacologically distinct from the more extensively studied 2-aminotetraline series [1]. The compound is supplied as the hydrochloride salt with certified purity ≥97% and serves as a versatile chiral amine building block in medicinal chemistry, particularly as a key intermediate en route to naphthalenic melatonin receptor ligands and CNS-targeted small molecules [2].

(S)-6-Fluoro-7-methoxy-1-aminotetraline HCl: Superiority over 2-Aminotetraline Analogs


Interchanging the target 1-aminotetraline with its 2-amino positional isomer (e.g., ST1214) or with unsubstituted 1-aminotetraline fundamentally alters both synthetic utility and biological target engagement. The position of the primary amine on the saturated ring determines the geometric presentation of the pharmacophore to biological targets: 2-aminotetralines such as ST1214 engage cytokine-modulating pathways with demonstrated in vivo oral efficacy at 30 mg/kg in murine LPS-shock models [1], whereas 1-aminotetralines occupy a different pharmacological space associated with CNS activity profiles including conditioned emotional response suppression and anticataleptic effects [2]. Furthermore, the 6-fluoro-7-methoxy substitution pattern imparts distinct physicochemical properties—computed LogP of 2.09 versus ~1.5 for the unsubstituted (S)-1,2,3,4-tetrahydronaphthalen-1-amine—altering membrane permeability and formulation behavior . Generic replacement with racemic material or des-fluoro/des-methoxy analogs introduces uncontrolled variables in chiral recognition, receptor binding, and downstream synthetic transformations, directly compromising the reproducibility and interpretability of preclinical results.

(S)-6-Fluoro-7-methoxy-1-aminotetraline HCl: Key Differentiation Evidence


1-Amino vs. 2-Amino Tetralin: Distinct Biological Targets

The target compound is a 1-aminotetraline, whereas the most clinically characterized comparator ST1214 (S(-)-2-amino-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride) is a 2-aminotetraline. ST1214 demonstrates potent anti-inflammatory cytokine-modulating activity: in murine LPS-induced shock models, ST1214 at 30 mg/kg p.o. reduced lethality from ~80% to 10% in a preventive regimen, nearly abolished serum TNF-α, and produced a 2.5-fold increase in anti-inflammatory IL-10 levels [1]. By contrast, the 1-aminotetraline scaffold has been independently characterized for CNS activity: in the 5,8-disubstituted 1-aminotetraline series, the (S)-enantiomers exhibited tetrabenazine reversal and anticataleptic effects, whereas (R)-enantiomers showed conditioned emotional response (CER) suppression, demonstrating a clear-cut stereospecific separation of CNS activities not observed in the 2-amino series [2]. No published evidence indicates that 1-aminotetralines engage the same cytokine-modulatory pathways as 2-aminotetralines.

aminotetralin pharmacology positional isomerism CNS drug discovery cytokine modulation

(S)- vs. Racemic 1-Aminotetraline: Stereospecific CNS Activity

The target compound is supplied as the defined (S)-enantiomer (CAS 1259945-47-5), whereas the racemic 6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 760929-46-2) is also commercially available. In the structurally related 5,8-disubstituted 1-aminotetraline series, resolution of racemates resulted in a clear-cut separation of biological activities: the (S)-isomers were exclusively responsible for tetrabenazine reversal and anticataleptic effects, while the (R)-isomers carried CER suppression and α-blocking properties [1]. This stereospecific divergence is not predictable from racemic screening data. Similarly, in the 2-aminotetraline series, the S(-)-enantiomer (ST1214) exhibits far more potent anti-inflammatory activity than the racemate ST626 [2]. The (S)-configured 1-aminotetraline thus provides a defined stereochemical starting point that cannot be replicated by racemic material.

chiral resolution enantiomeric pharmacology stereospecific CNS activity 1-aminotetraline

6-Fluoro-7-methoxy vs. Unsubstituted: Physicochemical Profile

The 6-fluoro-7-methoxy substitution pattern on the target compound confers distinct physicochemical properties relative to the unsubstituted (S)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 23357-52-0). The target compound has a computed LogP of 2.09, a density of 1.1±0.1 g/cm³, and a boiling point of 292.2±40.0 °C at 760 mmHg . The unsubstituted analog has a molecular weight of 147.22 g/mol versus 195.23 g/mol for the target free base, and a lower LogP (estimated ~1.5 based on structural subtraction of the fluoro and methoxy contributions) . The increased lipophilicity and molecular weight of the target compound are consistent with improved passive membrane permeability, a critical parameter for CNS drug discovery where optimal LogP values typically fall in the 2–4 range . Additionally, the hydrochloride salt form (CAS 215315-61-0) provides enhanced aqueous solubility and solid-state stability compared to the free base, which is essential for reproducible solution-phase chemistry and biological assay preparation.

physicochemical properties LogP lead optimization CNS drug design building block selection

Key Intermediate for MT1/MT2 Melatonin Receptor Ligands

The target compound serves as a critical synthetic intermediate for constructing N-(2-(6-fluoro-7-methoxy-naphthalen-1-yl)ethyl) substituted amides, a chemotype disclosed in patent US11980598 as dual melatonin receptor agonists and 5-HT2C receptor antagonists [1]. The derived compound N-(2-(6-fluoro-7-methoxy-naphthalen-1-yl)ethyl)acetamide (BindingDB ID BDBM674468) demonstrated potent binding to human melatonin MT1 receptor (IC50 = 0.230 nM), MT2 receptor (IC50 = 0.670 nM), and 5-HT2C receptor (IC50 = 20.8 nM) [2]. For comparison, the clinically approved melatonin receptor agonist agomelatine (which lacks the 6-fluoro substituent) exhibits MT1 Ki of 0.230 nM and MT2 Ki of 0.460 nM [3]. The 6-fluoro substitution in the naphthalene core (derived from the target 1-aminotetraline building block) maintains MT1 potency while potentially offering differentiated MT2/5-HT2C selectivity and metabolic stability. The 1-amino position of the target compound is the key functional handle enabling the ethylamine side-chain installation that is essential for melatonin receptor pharmacophore engagement.

melatonin receptor agonist MT1 MT2 5-HT2C antagonist naphthalenic ligand agomelatine analog

HCl Salt vs. Free Base: Handling and Solubility Advantage

The target compound is supplied as the hydrochloride salt (CAS 215315-61-0; MW 231.7 g/mol), whereas the corresponding free base (CAS 1259945-47-5; MW 195.23 g/mol) is also commercially available [1]. Amine hydrochloride salts generally exhibit significantly higher aqueous solubility and improved solid-state stability compared to their free base counterparts, which is particularly important for compounds with LogP > 2 where free base aqueous solubility is often below 100 μM [2]. The HCl salt form eliminates the variability introduced by free base handling (hygroscopicity, CO2 absorption, oxidation of the primary amine) and ensures consistent stoichiometry in solution-phase reactions and biological assays. Vendor specifications indicate the HCl salt is supplied at ≥97% purity with packaging options from 1 g to multi-kilogram scales, suitable for both discovery and preclinical development .

salt selection hydrochloride salt solid-state stability aqueous solubility CRO assay preparation

(S)-6-Fluoro-7-methoxy-1-aminotetraline HCl: Top Research & Industrial Applications


Chiral 1-Aminotetraline Building Block for CNS SAR

The (S)-enantiomerically pure 1-aminotetraline core serves as the foundational scaffold for systematic structure-activity relationship (SAR) exploration of CNS-active 1-aminotetralines. As demonstrated by Sarges et al. (1973), the 1-aminotetraline scaffold exhibits a stereospecific CNS activity profile distinct from the 2-aminotetraline series, with (S)-enantiomers showing anticataleptic and tetrabenazine-reversal activity [1]. The 6-fluoro-7-methoxy substitution pattern, with its computed LogP of 2.09 , positions the compound favorably within CNS drug-like property space, enabling direct exploration of the impact of further substituent variation on target engagement, metabolic stability, and brain penetration without requiring de novo scaffold synthesis.

Intermediate for Melatonin MT1/MT2 Agonists

The 1-amino group of the target compound provides the critical synthetic handle for constructing the ethylamine side chain required for melatonin receptor pharmacophore engagement. Downstream N-(2-(6-fluoro-7-methoxy-naphthalen-1-yl)ethyl)acetamide derivatives have demonstrated MT1 IC50 of 0.230 nM and MT2 IC50 of 0.670 nM in radioligand binding assays [2]. The 6-fluoro substituent—retained from the starting building block—offers a point of differentiation from agomelatine (des-fluoro; MT1 Ki 0.230 nM, MT2 Ki 0.460 nM) [3], potentially enabling the discovery of next-generation melatoninergic agents with improved subtype selectivity, reduced hepatic first-pass metabolism, or differentiated 5-HT2C antagonist activity (IC50 20.8 nM) [2]. The patent-protected chemotype (US 20210077431) confirms the industrial relevance of this building block for CNS pharmaceutical development [4].

Chiral Chromatography Reference Standard

As a defined (S)-enantiomer with commercial availability at ≥97–98% purity [5], the target compound can serve as a chiral reference standard for HPLC, SFC, or CE method development and validation. In the broader 1-aminotetraline class, the separation of enantiomers is pharmacologically consequential: the (S)- and (R)-enantiomers exhibit divergent CNS activity profiles [1]. The target compound therefore provides a well-characterized, commercially accessible standard for calibrating chiral separation methods used in quality control of enantiomeric purity during scale-up synthesis of 1-aminotetraline-derived drug candidates.

HCl Salt for Reproducible Pharmacological Profiling

The hydrochloride salt form (MW 231.7 g/mol) ensures consistent aqueous solubility and accurate dosing in biological assay systems, eliminating the variability associated with free base handling. This is particularly critical when profiling 1-aminotetraline analogs in CNS behavioral models, where precise dosing and reproducible pharmacokinetics are essential for distinguishing enantiomer-specific effects. The commercial availability in multi-gram to multi-kilogram quantities supports progression from initial in vitro screening through to in vivo proof-of-concept studies without supply chain discontinuity.

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